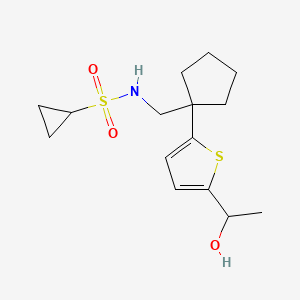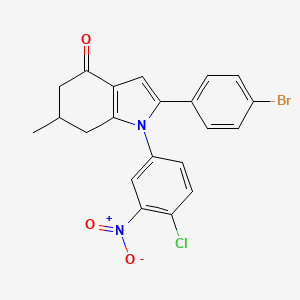![molecular formula C16H16Cl2N4O B2675136 1-(tert-butyl)-5-(3,4-dichlorobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one CAS No. 863448-30-0](/img/structure/B2675136.png)
1-(tert-butyl)-5-(3,4-dichlorobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a pyrazolo[3,4-d]pyrimidin-4(5H)-one derivative. Pyrazolo[3,4-d]pyrimidin-4(5H)-one is a heterocyclic compound, which is a class of compounds that have wide applications in medicinal chemistry . The compound also contains a tert-butyl group and a 3,4-dichlorobenzyl group.
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the pyrazolo[3,4-d]pyrimidin-4(5H)-one core, followed by the attachment of the tert-butyl and 3,4-dichlorobenzyl groups. The tert-butyl group could potentially be introduced using tert-butyl esters .Chemical Reactions Analysis
The tert-butyl group is known for its unique reactivity pattern due to its crowded structure . It’s used in various chemical transformations and has implications in biosynthetic and biodegradation pathways .Wissenschaftliche Forschungsanwendungen
Adenosine Receptor Affinity
Pyrazolo[3,4-d]pyrimidines exhibit affinity for the A1 adenosine receptor. A study by Harden, Quinn, and Scammells (1991) synthesized analogues of 1-methylisoguanosine, focusing on substitutions at the N1 and N5 positions. These compounds showed varied activities against A1 adenosine receptors, with certain substituents enhancing activity. The most potent compound identified had an IC50 of 6.4 x 10(-6) M, demonstrating potential in modulating adenosine receptor-mediated processes (Harden, Quinn, & Scammells, 1991).
Antiproliferative and Proapoptotic Agents
Carraro et al. (2006) described the synthesis of new pyrazolo[3,4-d]pyrimidine derivatives acting as inhibitors of isolated Src and cell proliferation in cancer cell lines (A431 and 8701-BC cells). These compounds interfere with Src phosphorylation and act as proapoptotic agents by inhibiting the antiapoptotic gene BCL2. Some derivatives were more active than the reference compound PP2, indicating their potential as antiproliferative agents (Carraro et al., 2006).
Structural and Mechanistic Insights
The study by Portilla, Quiroga, de la Torre, Cobo, Low, and Glidewell (2006) explored the hydrogen-bonded structures of pyrazolo[1,5-a]pyrimidine derivatives. Their crystallographic analysis revealed intricate hydrogen-bonded chains and framework structures, providing valuable insights into the structural properties of these compounds, which could be relevant for designing targeted therapeutic agents (Portilla et al., 2006).
Antimicrobial Activity
Ghorab, Ismail, Abdel-Gawad, and Abdel ‐ Aziem (2004) synthesized derivatives of pyrazolo[3,4-d]pyrimidine featuring various moieties (amino acid, imidazole, carbonyl, pyrazole, pyrazolone, and sulfonamide) and evaluated their antimicrobial activity. Some compounds demonstrated potency comparable to the standard antibiotic chloramphenicol, highlighting the antimicrobial potential of pyrazolo[3,4-d]pyrimidine derivatives (Ghorab et al., 2004).
Eigenschaften
IUPAC Name |
1-tert-butyl-5-[(3,4-dichlorophenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16Cl2N4O/c1-16(2,3)22-14-11(7-20-22)15(23)21(9-19-14)8-10-4-5-12(17)13(18)6-10/h4-7,9H,8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOVZLJMHWKXUOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C2=C(C=N1)C(=O)N(C=N2)CC3=CC(=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16Cl2N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24781653 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-chlorobenzyl)-2-(1-methyl-2,4-dioxo-1,2-dihydrobenzofuro[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2675053.png)
![2-(1-(pyridin-3-ylsulfonyl)piperidin-4-yl)-1H-benzo[d]imidazole](/img/structure/B2675059.png)
![3-[(4-chlorophenyl)sulfonyl]-N-(2,4-dichlorophenyl)-2-hydroxy-2-methylpropanamide](/img/structure/B2675060.png)

![N-benzyl-2-[3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B2675062.png)


![1-[(1-Cyanocyclohexyl)carbamoyl]ethyl 2-{[(furan-2-yl)methyl]amino}benzoate](/img/structure/B2675065.png)
![2-(2-butoxyphenyl)-5-(3-methylbenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2675066.png)

![Ethyl 7-methoxy-2-phenyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]-1'-carboxylate](/img/structure/B2675068.png)


![2-[Hydroxy(4-nitrophenyl)methyl]prop-2-enenitrile](/img/structure/B2675075.png)